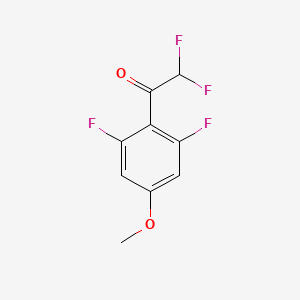

1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one

Description

Properties

Molecular Formula |

C9H6F4O2 |

|---|---|

Molecular Weight |

222.14 g/mol |

IUPAC Name |

1-(2,6-difluoro-4-methoxyphenyl)-2,2-difluoroethanone |

InChI |

InChI=1S/C9H6F4O2/c1-15-4-2-5(10)7(6(11)3-4)8(14)9(12)13/h2-3,9H,1H3 |

InChI Key |

NCMKBXNVUQLTQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Difluoromethyl Ketone Formation from Aromatic Precursors

One common synthetic route involves the transformation of appropriately substituted aromatic precursors into the difluoromethyl ketone structure by introducing the difluoroethanone moiety.

- Starting Materials: 2,6-difluoro-4-methoxybenzaldehyde or related derivatives.

- Key Reagents: Zinc powder activated with aqueous hydrochloric acid, bromodifluoromethyl ketone derivatives.

- Solvent: Tetrahydrofuran (THF).

- Conditions: The bromodifluoromethyl ketone is added slowly at 0 °C to the zinc suspension in THF, then warmed to room temperature and stirred for 2 hours.

- Workup: Quenching with aqueous HCl, extraction with dichloromethane, washing with brine, drying over sodium sulfate, and purification by silica gel column chromatography (hexane/ethyl acetate 10:1).

- Yield: Approximately 40% for related difluorinated ketones in similar procedures.

This method leverages the nucleophilic addition of zinc to bromodifluoromethyl ketones to form the difluoromethyl ketone functionality attached to the aromatic ring.

Difluorination of Trifluoromethylated 1,3-Diketones

Another approach uses the difluorination of trifluoromethyl-substituted 1,3-diketones:

- Starting Materials: 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione or analogues.

- Difluorinating Agent: Selectfluor (a fluorine source).

- Solvent: Acetonitrile (MeCN).

- Conditions: Reflux for 24 hours to achieve difluorination.

- Subsequent Steps: Fragmentation of the difluorinated diketone by treatment with triethylamine followed by acidification with 2 M HCl to yield α,α-difluoroketones.

- Purification: Extraction with dichloromethane, drying, and concentration.

- Outcome: Yields of α,α-difluoroketones are consistent with literature data, indicating reliable conversion.

This method provides a one-pot synthesis of difluoromethyl ketones from trifluoromethyl diketones via selective fluorine substitution and fragmentation.

Comparative Analysis of Methods

| Aspect | Zinc-mediated Bromodifluoromethyl Ketone Addition | Difluorination of Trifluoromethylated 1,3-Diketones |

|---|---|---|

| Starting Material Availability | Requires bromodifluoromethyl ketones | Requires trifluoromethylated diketones |

| Reaction Conditions | Mild (0 °C to room temperature) | Reflux in MeCN for 24 h |

| Reagents | Zinc powder, aqueous HCl | Selectfluor, triethylamine, acid |

| Purification | Silica gel chromatography | Extraction and concentration |

| Yield | Moderate (~40%) | Moderate to good (up to 80% for intermediates) |

| Scalability | Moderate | Good |

| Selectivity | High | High |

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Preparation of bromodifluoromethyl ketone precursor | Bromodifluoromethyl ketone, zinc powder, THF | Intermediate precursor |

| 2 | Addition to 2,6-difluoro-4-methoxybenzaldehyde | Zinc powder activated with HCl, THF, 0 °C to RT | Difluorinated ketone (~40%) |

| 3 | Difluorination of trifluoromethyl 1,3-diketone | Selectfluor, MeCN, reflux 24 h | Difluorinated diketone |

| 4 | Fragmentation to α,α-difluoroketone | Triethylamine, 2 M HCl, extraction | Target ketone |

| 5 | Purification | Silica gel chromatography or solvent extraction | High purity product |

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The compound is compared to the following analogs (see Table 1 for summarized data):

1-(3-Chlorophenyl)-2,2-difluoroethan-1-one (5l)

- Substituents : Chlorine at the meta position of the phenyl ring.

- However, it lacks the methoxy group, reducing solubility in polar solvents compared to the target compound .

2,2-Difluoro-1-(pyridin-3-yl)ethan-1-one (5m)

- Substituents : Pyridine ring replaces the phenyl group.

- Impact: The nitrogen in the pyridine ring introduces basicity and hydrogen-bonding capability, which may improve interactions in biological systems (e.g., enzyme active sites). This contrasts with the purely aromatic and non-basic nature of the target compound’s phenyl ring .

4-(2,2-Difluoroacetyl)benzonitrile (5n)

- Substituents : Benzonitrile group at the para position.

- Impact : The nitrile group is strongly electron-withdrawing, further polarizing the ketone. This compound may exhibit higher chemical stability but lower bioavailability due to reduced solubility .

1-(2,6-Difluoro-4-methoxyphenyl)ethan-1-amine

- Functional Group : Primary amine replaces the ketone.

- This derivative could serve as a building block for drug candidates targeting amine-reactive biomolecules .

Physical Properties and Stability

- Lipophilicity : Fluorine atoms in the target compound increase lipophilicity (logP ~2.5 estimated), favoring membrane permeability. In contrast, the pyridyl analog (5m) has lower logP due to the polar nitrogen atom.

- Thermal Stability : Fluorinated compounds generally exhibit high thermal stability. The target compound’s methoxy group may slightly reduce stability compared to purely halogenated analogs (e.g., 5l) but improves solubility .

Data Table: Comparative Analysis of Selected Compounds

Biological Activity

1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one is a synthetic compound notable for its potential biological activities. This compound is characterized by the presence of difluoro and methoxy groups, which are believed to influence its interaction with biological systems. This article discusses the biological activity of this compound based on recent research findings, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C9H6F4O2

- Molecular Weight : 222.14 g/mol

- IUPAC Name : 1-(2,6-difluoro-4-methoxyphenyl)-2,2-difluoroethanone

- CAS Number : 1696099-50-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : The compound could bind to receptors that modulate cellular responses.

These interactions can lead to alterations in cellular processes such as apoptosis, proliferation, and inflammation.

Biological Activity and Therapeutic Potential

Recent studies have explored the compound's potential in various therapeutic areas:

-

Anticancer Activity :

- In vitro studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

- A comparative study indicated that its efficacy was comparable to established anticancer agents, making it a candidate for further exploration in cancer therapy.

-

Anti-inflammatory Effects :

- Research has shown that this compound can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.

-

Neuroprotective Properties :

- Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative disorders.

Case Studies

Several case studies have been documented regarding the application of this compound:

- Study on Cancer Cell Lines :

A study evaluated the effects of varying concentrations of this compound on human breast cancer cells (MCF-7). Results showed a significant reduction in cell viability with an IC50 value of approximately 5 µM after 48 hours of treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 70 |

| 10 | 50 |

| 20 | 25 |

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar difluorinated compounds was performed:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Difluoro + Methoxy | Moderate Anticancer | 15 |

| Compound B | Difluoro | Low Anticancer | >20 |

| This compound | Difluoro + Methoxy | High Anticancer | 5 |

Q & A

Q. What are the optimal synthetic routes for 1-(2,6-Difluoro-4-methoxyphenyl)-2,2-difluoroethan-1-one, and how can purity be ensured?

Answer: The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, halogenated acetophenone derivatives are synthesized via controlled fluorination of methoxy-substituted phenyl rings under inert atmospheres. Key steps include:

- Reaction Monitoring : Use HPLC or thin-layer chromatography (TLC) to track intermediates and final product formation .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

- Yield Optimization : Adjust reaction temperature (e.g., 60–80°C) and stoichiometric ratios of fluorinating agents (e.g., DAST or Deoxo-Fluor) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : NMR identifies fluorine environments (e.g., δ -110 to -120 ppm for CF groups), while NMR resolves methoxy (-OCH) and aromatic protons .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 248.04) and fragmentation patterns .

- IR Spectroscopy : Detects carbonyl stretches (~1700 cm) and C-F vibrations (1100–1250 cm) .

Q. What safety protocols are recommended when handling this fluorinated compound?

Answer:

- Hazard Mitigation : Use fume hoods, nitrile gloves, and P2 respirators due to potential toxicity of fluorinated intermediates .

- Waste Disposal : Quench reactive fluorinating agents (e.g., DAST) with aqueous bicarbonate before disposal .

- Gas Evolution : Monitor reactions with gas traps to capture HF byproducts .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer: The electron-withdrawing nature of fluorine alters aromatic ring electron density, affecting regioselectivity. For instance:

- Suzuki Coupling : Fluorine at the 2,6-positions deactivates the ring, directing coupling to the 4-methoxy position. Use Pd(PPh)/KCO in DMF at 100°C for C-C bond formation .

- Crystallographic Validation : X-ray diffraction (e.g., CCDC data) confirms steric hindrance from fluorine substituents, influencing bond angles and packing motifs .

Q. How can computational methods predict the environmental fate of this compound?

Answer:

- QSAR Modeling : Predict biodegradability and bioaccumulation using logP values (calculated ~2.8) and topological polar surface area (TPSA ~26 Å) .

- Environmental Persistence : Molecular dynamics simulations assess hydrolysis rates (e.g., half-life >100 days in aquatic systems due to C-F bond stability) .

- Ecotoxicity : Density Functional Theory (DFT) evaluates interactions with biological receptors (e.g., cytochrome P450 enzymes) .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Meta-Analysis : Compare IC values from assays using standardized protocols (e.g., MTT vs. resazurin assays) .

- Structural Analogues : Test derivatives (e.g., replacing methoxy with hydroxyl groups) to isolate substituent effects .

- Dose-Response Curves : Use Hill slopes to differentiate between allosteric vs. competitive binding modes in enzyme inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.